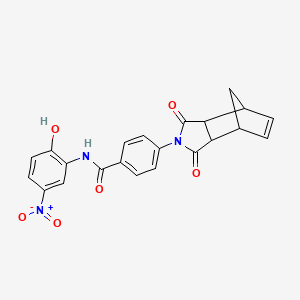![molecular formula C19H17NO4 B10866381 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid](/img/structure/B10866381.png)
4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID is a complex organic compound with a molecular formula of C19H16NO4 This compound is characterized by its unique structure, which includes a methoxy group, a dimethyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cycloheptapyrrol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cycloheptapyrrol ring.
Introduction of the Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the cycloheptapyrrol ring through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOATE
- 4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZAMIDE
Uniqueness
4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
4-(4-methoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid |
InChI |
InChI=1S/C19H17NO4/c1-11-17-15(21)5-4-6-16(24-3)18(17)12(2)20(11)14-9-7-13(8-10-14)19(22)23/h4-10H,1-3H3,(H,22,23) |
Clave InChI |
DOYOMWGGFUTYAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=C(C=C3)C(=O)O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B10866298.png)
![S-(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl) ethanethioate](/img/structure/B10866300.png)

![4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline](/img/structure/B10866311.png)
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10866313.png)
![N-(4-chloro-2-methylphenyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10866316.png)
![N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10866324.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866344.png)
![2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10866345.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10866348.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866351.png)
![N-[3-(acetylamino)phenyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B10866357.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866366.png)
![16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10866373.png)
